![molecular formula C68H43N3 B14238538 N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine CAS No. 519180-38-2](/img/structure/B14238538.png)
N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine is a complex organic compound that belongs to the family of carbazole derivatives. These compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. The unique structure of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine makes it a promising candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
The synthesis of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine typically involves the use of Suzuki coupling reactions. This method allows for the formation of the compound by reacting 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with various aryl halide derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF). Industrial production methods may involve scaling up this process while ensuring the purity and stability of the final product .
Chemical Reactions Analysis
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ceric ammonium nitrate (CAN), cupric nitrate, and ferric nitrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine has a wide range of scientific research applications. In chemistry, it is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent charge transport properties . In biology, it can be employed in the development of biosensors and other diagnostic tools. In medicine, its unique optoelectronic properties make it a potential candidate for use in photodynamic therapy and other medical applications . In industry, it is used in the production of nanodevices, rechargeable batteries, and electrochemical transistors .
Mechanism of Action
The mechanism of action of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine involves its ability to transport holes efficiently. This is due to the presence of carbazole moieties, which provide a lower bandgap and extended conjugation length . The molecular targets and pathways involved include the interaction with dopant molecules in OLEDs, leading to enhanced electroluminescence and color purity .
Comparison with Similar Compounds
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine can be compared with other similar compounds such as poly(2,7-carbazole) and poly(3,6-carbazole) derivatives . These compounds also exhibit excellent optoelectronic properties and high charge carrier mobility. N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine is unique due to its specific structure, which provides a lower bandgap and better thermal stability . Other similar compounds include polythiophene, poly(p-phenylene), polypyrrole, and polyaniline .
Properties
CAS No. |
519180-38-2 |
|---|---|
Molecular Formula |
C68H43N3 |
Molecular Weight |
902.1 g/mol |
IUPAC Name |
N,N-bis[4-(4-carbazol-9-ylphenyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C68H43N3/c1-5-22-62-53(14-1)54-15-2-6-23-63(54)70(62)51-38-30-46(31-39-51)44-26-34-49(35-27-44)69(66-43-42-60-58-19-10-13-48-12-9-18-57(67(48)58)59-20-11-21-61(66)68(59)60)50-36-28-45(29-37-50)47-32-40-52(41-33-47)71-64-24-7-3-16-55(64)56-17-4-8-25-65(56)71/h1-43H |
InChI Key |
XYUNTIHLIROERN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


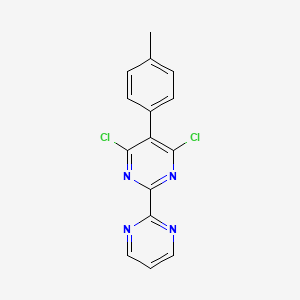
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
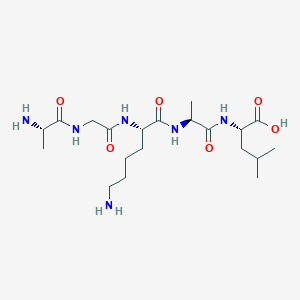
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
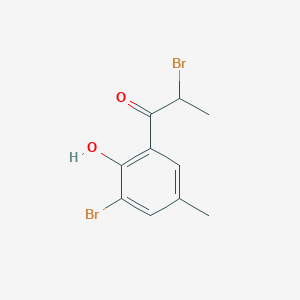

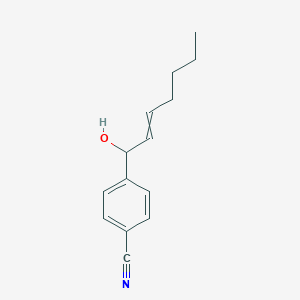
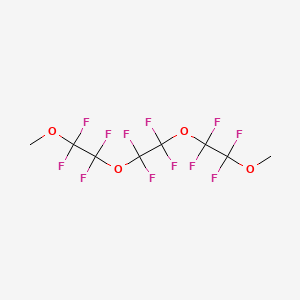
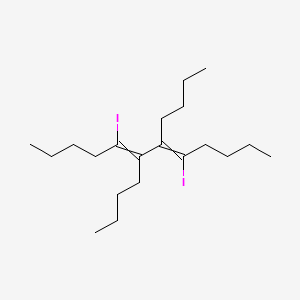
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
